molecular formula C16H26O5 B13844520 Artemether-13C, d3

Artemether-13C, d3

Cat. No.: B13844520
M. Wt: 302.39 g/mol
InChI Key: SXYIRMFQILZOAM-QJQJLBRWSA-N
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Description

Artemether-13C, d3 is a stable isotope-labeled derivative of artemether, an antimalarial drug. Artemether is a semi-synthetic derivative of artemisinin, which is extracted from the plant Artemisia annua. The labeled compound, this compound, is used in various scientific research applications, particularly in the study of drug metabolism and pharmacokinetics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Artemether-13C, d3 involves the incorporation of carbon-13 and deuterium isotopes into the artemether molecule. The process typically starts with the extraction of artemisinin from Artemisia annua. Artemisinin is then chemically modified to introduce the stable isotopes. The reaction conditions often involve the use of specific reagents and catalysts to ensure the selective incorporation of the isotopes.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced techniques to ensure the consistent quality and yield of the labeled compound. The production is carried out under strict quality control measures to meet the standards required for scientific research applications.

Chemical Reactions Analysis

Types of Reactions: Artemether-13C, d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s stability, reactivity, and interaction with other molecules.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reaction conditions are carefully controlled to achieve the desired outcomes, such as specific products or intermediates.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the conditions used For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated products

Scientific Research Applications

Artemether-13C, d3 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study reaction mechanisms and the effects of isotopic labeling on chemical behavior. In biology, it helps in understanding the metabolic pathways and interactions of artemether in living organisms. In medicine, this compound is used in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of the drug. In the industry, it is used in the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of Artemether-13C, d3 is similar to that of artemether. It involves the interaction with ferriprotoporphyrin IX (heme) or ferrous ions in the acidic parasite food vacuole, leading to the generation of cytotoxic radical species . These radicals damage the parasite’s cellular components, leading to its death. The compound targets the erythrocytic stages of Plasmodium species, making it effective against malaria.

Comparison with Similar Compounds

Artemether-13C, d3 is compared with other artemisinin derivatives such as dihydroartemisinin, arteether, and artesunate . While all these compounds share a common endoperoxide moiety responsible for their antimalarial activity, this compound is unique due to its isotopic labeling. This labeling allows for more precise studies of the compound’s pharmacokinetics and metabolism. Similar compounds include:

  • Dihydroartemisinin
  • Arteether
  • Artesunate

These compounds differ in their pharmacokinetic properties, stability, and clinical applications, but all are used in the treatment of malaria.

Properties

Molecular Formula

C16H26O5

Molecular Weight

302.39 g/mol

IUPAC Name

(1R,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-10-(trideuterio(113C)methoxy)-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane

InChI

InChI=1S/C16H26O5/c1-9-5-6-12-10(2)13(17-4)18-14-16(12)11(9)7-8-15(3,19-14)20-21-16/h9-14H,5-8H2,1-4H3/t9-,10-,11+,12+,13+,14-,15-,16-/m1/s1/i4+1D3

InChI Key

SXYIRMFQILZOAM-QJQJLBRWSA-N

Isomeric SMILES

[2H][13C]([2H])([2H])O[C@@H]1[C@@H]([C@@H]2CC[C@H]([C@H]3[C@]24[C@H](O1)O[C@@](CC3)(OO4)C)C)C

Canonical SMILES

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC)C

Origin of Product

United States

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